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An In-depth Technical Guide to 1-Methylpiperazine-2-carboxylic acid dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-Methylpiperazine-2-carboxylic acid dihydrochloride (CAS No: 1246550-14-

0). Designed for researchers, chemists, and professionals in drug development, this document

details the compound's structural characteristics, physicochemical data, reactivity profile, and

its applications as a key heterocyclic building block. Furthermore, it outlines robust analytical

methodologies for its characterization, ensuring scientific integrity and reproducibility in a

laboratory setting.

Introduction and Strategic Importance
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound

that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] The

piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of

therapeutic agents due to its ability to modulate pharmacokinetic properties and interact with

various biological targets. The presence of a carboxylic acid and a methylated nitrogen within

this structure provides two distinct points for chemical modification, making it a versatile

building block for creating complex molecules and compound libraries.
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Its dihydrochloride salt form enhances stability and aqueous solubility, which is often

advantageous for handling, formulation, and certain reaction conditions. Understanding the

fundamental properties of this reagent is critical for its effective utilization in the synthesis of

novel pharmaceutical candidates.

Molecular Structure and Chemical Identifiers
The structural integrity of a starting material is the foundation of any synthetic campaign. 1-
Methylpiperazine-2-carboxylic acid dihydrochloride possesses a six-membered piperazine

ring with a carboxylic acid group at the 2-position and a methyl group on the nitrogen at the 1-

position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.

Molecular Formula: C₆H₁₄Cl₂N₂O₂[1]

Molecular Weight: 217.09 g/mol [1]

CAS Number: 1246550-14-0[1]

IUPAC Name: 1-methylpiperazine-2-carboxylic acid;dihydrochloride

SMILES: CN1CCNCC1C(=O)O.Cl.Cl

InChI Key: CCOAGJXNPXLMGI-UHFFFAOYSA-N[2]

Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is

essential for selecting appropriate solvents, reaction conditions, and purification techniques.
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Property Value / Description Source(s)

Appearance
White to off-white powder or

crystalline solid.
[3]

Molecular Weight 217.09 g/mol [1]

Molecular Formula C₆H₁₄Cl₂N₂O₂ [1]

Purity
Typically ≥97% (often

determined by NMR or HPLC).
[1]

Solubility

Soluble in water and other

polar solvents like methanol.[4]

[5]

Stability

The product is chemically

stable under standard ambient

conditions (room temperature).

It is known to be hygroscopic

and moisture-sensitive.

Storage Conditions

Store in a cool, dry, and well-

ventilated place in a tightly

sealed container.

Recommended storage may

be at 0-8 °C.[3]

Reactivity Profile and Synthetic Utility
The synthetic value of 1-Methylpiperazine-2-carboxylic acid dihydrochloride stems from its

distinct functional groups.

Carboxylic Acid Group: This group is a primary site for modification. It can be readily

converted into esters, amides, or reduced to an alcohol. Standard coupling reagents (e.g.,

HATU, EDC) can be used to form amide bonds with various amines, a cornerstone of

medicinal chemistry for library synthesis.

Secondary Amine (as Hydrochloride Salt): The nitrogen at the 4-position, present as a

hydrochloride salt, can be deprotonated with a suitable base to yield a free secondary amine.
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This nucleophilic site is reactive towards alkylating agents, acylating agents (e.g., acid

chlorides, anhydrides), and can participate in reductive amination reactions.

Tertiary Amine: The N-methyl group at the 1-position is generally stable, though it influences

the overall basicity and nucleophilicity of the second nitrogen atom.

This dual functionality allows for sequential and selective modifications, enabling the

construction of complex molecular architectures from a simple, readily available starting

material.

1-Methylpiperazine-2-carboxylic acid

Key Reactive Sites

Potential Reactions

Structure:
(dihydrochloride salt)

Carboxylic Acid
(Position 2)

Secondary Amine
(Position 4)

Amide Bond Formation Esterification Reduction to Alcohol N-Alkylation N-Acylation

Reactivity map of the core molecule.

Click to download full resolution via product page

Caption: Reactivity map of the core molecule.

Analytical Characterization Protocols
Ensuring the identity, purity, and stability of this reagent is paramount. The following protocols

are standard methodologies for its characterization.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For a

polar, salt-based compound like this, specific mobile phase additives are crucial for achieving

good peak shape and retention.

Methodology:

System Preparation: Use a standard HPLC system equipped with a UV detector.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Rationale: TFA acts as an ion-pairing agent, neutralizing the positive charges on the

protonated amines. This minimizes peak tailing, which is a common issue with basic

compounds on silica-based columns.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-

equilibrate at 5% B for 3 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength is

necessary to observe the amide and carboxyl functionalities.

Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial

mobile phase composition (95:5 Mobile Phase A:B).

Structural Elucidation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the chemical structure,

connectivity, and environment of atoms within a molecule.

Methodology:

Solvent: Deuterated water (D₂O) is an excellent choice due to the high solubility of the

dihydrochloride salt.

¹H NMR:

Acquire a standard proton spectrum.

Expected Signals: Resonances corresponding to the N-methyl group (a singlet), and a

series of multiplets for the non-equivalent protons on the piperazine ring. The proton at the

chiral center (position 2) will likely appear as a distinct multiplet.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Expected Signals: A peak for the carbonyl carbon of the carboxylic acid (typically ~170

ppm), signals for the carbons of the piperazine ring, and a signal for the N-methyl carbon.

Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules,

providing a highly accurate molecular weight that confirms the compound's identity.

Methodology:

Ionization Technique: Electrospray Ionization (ESI) in positive mode is ideal for this

compound as the nitrogen atoms are easily protonated.

Sample Infusion: Introduce a dilute solution of the sample (in methanol or water) directly into

the mass spectrometer.

Expected Ion: The primary ion observed will be for the free base form [M+H]⁺.
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Free Base (C₆H₁₂N₂O₂) Monoisotopic Mass: ~144.09 Da.[2]

Expected [M+H]⁺: m/z ≈ 145.10.

Sample of
1-Methylpiperazine-2-carboxylic acid dihydrochloride

Characterization

Purity via HPLC Structure via NMR Identity via MS

Data Interpretation

Purity ≥ 97% Structural Confirmation Correct Molecular Weight

Analytical workflow for compound validation.

Click to download full resolution via product page

Caption: Analytical workflow for compound validation.

Conclusion
1-Methylpiperazine-2-carboxylic acid dihydrochloride is a strategically important building

block for chemical and pharmaceutical research. Its well-defined structure and dual reactive

sites offer significant synthetic flexibility. By applying the rigorous analytical protocols described

herein, researchers can ensure the quality and integrity of this starting material, which is a

critical prerequisite for the successful and reproducible synthesis of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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